molecular formula C15H23N7OS B6778306 N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6778306
M. Wt: 349.5 g/mol
InChI Key: FBHFRAGSGZQPAK-UHFFFAOYSA-N
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Description

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with triazole and thiazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7OS/c1-3-22-14(18-11-19-22)9-17-15(23)21-6-4-20(5-7-21)10-13-8-16-12(2)24-13/h8,11H,3-7,9-10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHFRAGSGZQPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CNC(=O)N2CCN(CC2)CC3=CN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole and thiazole intermediates, which are then coupled with a piperazine derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. Techniques such as continuous flow synthesis can also be employed to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions ensures consistent quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.

    Substitution: Often carried out in polar aprotic solvents like DMF or DMSO, with the use of bases such as triethylamine (TEA) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving microbial infections or cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-[(2-ethyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
  • N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide

Uniqueness

What sets N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide apart from similar compounds is its specific substitution pattern on the piperazine ring. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

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